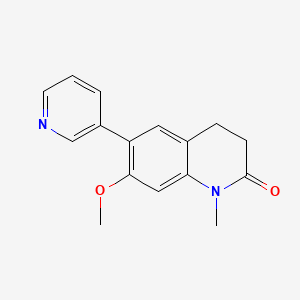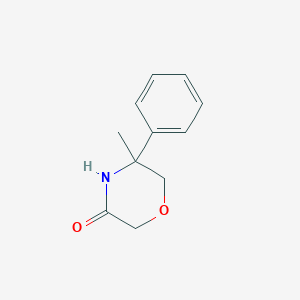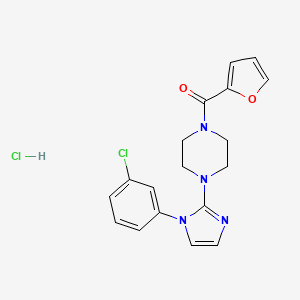![molecular formula C25H27N5O5 B2775353 2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate CAS No. 1351633-57-2](/img/structure/B2775353.png)
2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several key structural components, including a benzimidazole ring, a piperidine ring, and a quinazolinone group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH . Quinazolinone is a heterocyclic compound with a bicyclic structure made up of two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the quinazolinone group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Benzimidazole and quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were synthesized through reactions involving catalytic amounts of piperidine, indicating a potential application in developing new antimicrobial agents (Anisetti & Reddy, 2012).
Luminescence and OLED Application
Research into the luminescence behavior of quinazoline derivatives has identified them as potential candidates for organic light-emitting diode (OLED) applications. However, studies also observed rapid device degradation under electrical current, which poses a challenge for their practical application (Pandey et al., 2017).
Eco-Friendly Synthesis
Quinazolin-4(3H)-ones have been synthesized using eco-friendly methods, such as ionic liquids acting as solvents and activators. This represents an environmentally benign approach, highlighting the potential for green chemistry in synthesizing complex organic compounds (Pittala et al., 2017).
Mechanistic Insights
The synthesis of benzimidazoquinazolin-1(1H)-ones through ultrasound-assisted reactions has provided novel mechanistic insights. This includes understanding reaction intermediates and pathways, which could inform future synthetic strategies for related compounds (Chen et al., 2016).
Insecticidal Efficacy
Bis quinazolinone derivatives have been explored for their insecticidal properties, offering a route to new pesticides. This application demonstrates the diverse potential uses of quinazolinone derivatives beyond their biological activity in medical contexts (El-Shahawi et al., 2016).
Orientations Futures
The future research directions would likely depend on the intended use or biological activity of this compound. Given the presence of a benzimidazole ring, which is a common feature in many biologically active compounds , potential areas of interest could include medicinal chemistry and drug discovery.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in pharmaceuticals and agrochemicals . .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available. It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or π-π stacking interactions, due to the presence of aromatic rings and nitrogen atoms .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that benzimidazole derivatives have been used in various applications, including pharmaceuticals and agrochemicals , suggesting that they may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-[[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methyl]-3H-quinazolin-4-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O.C2H2O4/c1-16-24-20-8-4-5-9-21(20)28(16)14-17-10-12-27(13-11-17)15-22-25-19-7-3-2-6-18(19)23(29)26-22;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,25,26,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFOIEMMXIUNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=NC5=CC=CC=C5C(=O)N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)


![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2775279.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)



